molecular formula C7H10N2 B1295581 (6-Methylpyridin-2-yl)methanamine CAS No. 6627-60-7

(6-Methylpyridin-2-yl)methanamine

Cat. No.: B1295581
CAS No.: 6627-60-7
M. Wt: 122.17 g/mol
InChI Key: HXFYXLLVIVSPLT-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanamine is an organic compound that features a pyridine ring substituted with a methyl group and a methanamine group. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. It appears as a white to pale yellow solid and is soluble in water and organic solvents .

Synthetic Routes and Reaction Conditions:

    Method 1: One common synthetic route involves the reaction of 2-pyridinemethanamine with methylating agents such as methyl iodide or methyl bromide.

    Method 2: Another method involves the reduction of 2-pyridinecarboxaldehyde oxime using zinc dust in the presence of acetic acid and ethanol.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand binding to metal ions, thereby influencing enzymatic activities and cellular processes. The compound’s effects are mediated through pathways involving pyridine derivatives, which are known to modulate various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYXLLVIVSPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289287
Record name (6-methylpyridin-2-yl)methanamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-60-7
Record name 6-Methyl-2-pyridinemethanamine
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Record name NSC 60125
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Record name 6627-60-7
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Record name (6-methylpyridin-2-yl)methanamine
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Synthesis routes and methods I

Procedure details

To (E)-6-methylpicolinaldehyde oxime (0.635 g, 4.66 mmol)/acetic acid (267 μL, 4.66 mmol)/ethanol (10 mL) solution was added portionwise zinc dust (5.19 g, 79 mmol) over 30 min. The resulting mixture was stirred for additional 30 min. LCMS of reaction aliquot indicated reaction was completed. The zinc precipitates in reaction mixture was removed by filtration, and the filtrate was concentrated. The residue was basified to pH>12 with excess sat. KOH (˜7 mL), and stirred with Et2O (30 mL). The Et2O layer was collected, dried over Na2SO4, and concentrated. The residue was redissolved in EtOAc(15 mL), dried over Na2SO4, and concentrated. (6-Methylpyridin-2-yl)methanamine was obtained as a colorless oil (385 mg, 3.15 mmol, 67.6%). LCMS (m/z) 123.2 (MH+) 0.15 min.
Quantity
0.635 g
Type
reactant
Reaction Step One
Quantity
267 μL
Type
reactant
Reaction Step One
Name
Quantity
5.19 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67.6%

Synthesis routes and methods II

Procedure details

2.5 mL of Diisopropylazodicarboxylate in 1.5 mL of THF was added dropwise to a solution of 250 mg of (6-methylpyridin-2-yl)methanol, 2.8 g of Triphenylphosphine and 1.6 g of isoindoline-1,3-dione in anhydrous THF at room temperature. The reaction was stirred for 2 hours and monitored by TLC. Upon complection, the solvent was concentrated, the crude material was extracted in water and Chloroform 3 times and dried over Magnesium Sulfate. The crude was purified via ISCO Combi-Flash to yield 2-((6-methylpyridin-2-yl)methyl)isoindoline-1,3-dione. 350 mg of 2-((6-methylpyridin-2-yl)methyl)isoindoline-1,3-dione was treated with 440 μL of Hydrazine Monohydrate in EtOH and refluxed for several hours to yield (6-methylpyridin-2-yl)methanamine. The crude (6-methylpyridin-2-yl)methanamine was evaporated and directly coupled to 50 mg of 3-chloro-4-(4-chloro-3-(pyridin-2-yl)phenylcarbamoyl)benzoic acid via Procedure G. The crude product was purified on reverse phase HPLC to yield 2-chloro-N1-(4-chloro-3-(pyridin-2-yl)phenyl)-N4-((6-methylpyridin-2-yl)methyl)terephthalamide. MS (Q1) 491.1 (M)+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Diphenylphosphoryl azide (DPPA) (0.74 mL, 0.9 g, 3.4 mmol, 1.2 eq) and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (0.508 mL, 0.52 g, 3.4 mmol, 1.2 eq) were added to a stirred solution of the (6-methylpyridin-2-yl)methanol (0.35 g, 2.8 mmol, 1 eq) in 7 mL anh. toluene under Ar. After stirring overnight, the solvent was removed in vacuo. Purification via flash chromatography yielded 0.47 g (3.2 mmol, 113% yield of the crude product. The crude was dissolved in 5 mL MeOH. Pd(OH)2 (20% by wt. on carbon, 0.040 g) was added, and the mixture was stirred vigorously under H2 overnight. The mixture was filtered through Celite, and the filter cake rinsed with MeOH. The solvent was removed in vacuo yielding 0.4948 g of crude (6-methylpyridin-2-yl)methanamine.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
0.508 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

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